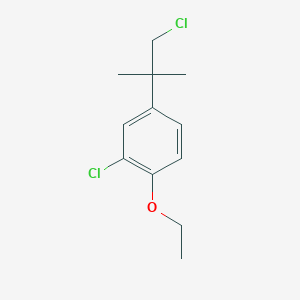![molecular formula C16H18N2 B1638120 N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline CAS No. 2808-98-2](/img/structure/B1638120.png)
N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyridine ring via a vinyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline typically involves the reaction of N,N-dimethylaniline with a pyridine derivative under specific conditions. One common method is the alkylation of N,N-dimethylaniline with a pyridine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .
化学反应分析
Types of Reactions:
Oxidation: N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, where the dimethylamino group or the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: N-oxides, other oxidized derivatives.
Reduction: Amines, reduced products.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can act as a ligand in binding studies and help in understanding the mechanisms of enzyme inhibition .
Medicine: Its structural features make it a candidate for designing molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .
作用机制
The mechanism of action of N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dimethylamino group and the pyridine ring allows it to form hydrogen bonds and other interactions with the target molecules. These interactions can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect .
相似化合物的比较
- N,N-dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline
- N,N-dimethyl-4-[(E)-2-(3-pyridinyl)vinyl]aniline
Comparison: N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline is unique due to the specific positioning of the pyridine ring and the vinyl group. This structural arrangement influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .
属性
CAS 编号 |
2808-98-2 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
InChI |
InChI=1S/C16H18N2/c1-13(15-8-10-17-11-9-15)12-14-4-6-16(7-5-14)18(2)3/h4-12H,1-3H3/b13-12+ |
InChI 键 |
HMJPNNRBGBKUNV-OUKQBFOZSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
手性 SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C2=CC=NC=C2 |
规范 SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


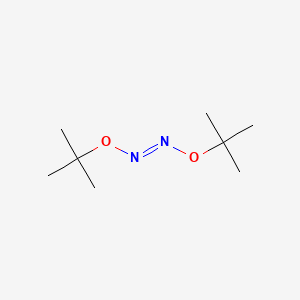
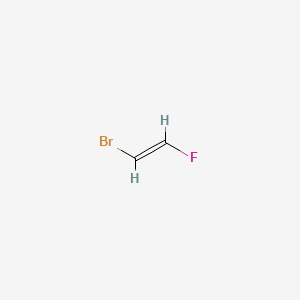

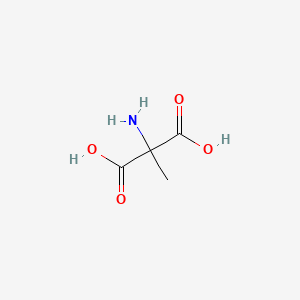
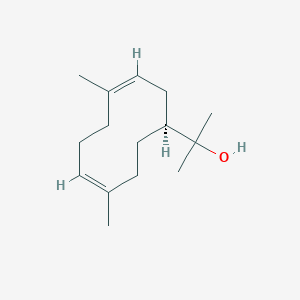
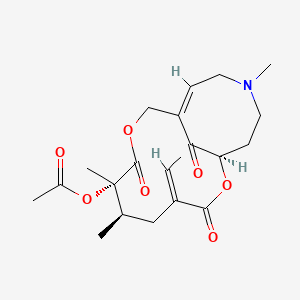
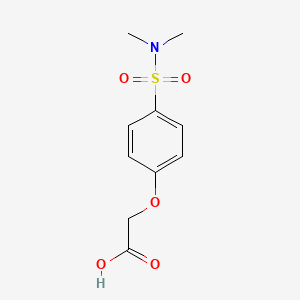
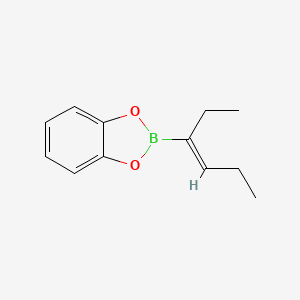
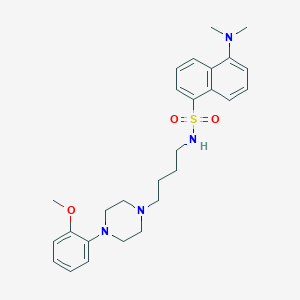

![2-(3,4-Dimethylphenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1638089.png)
